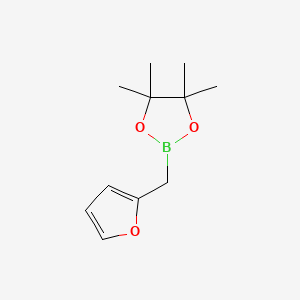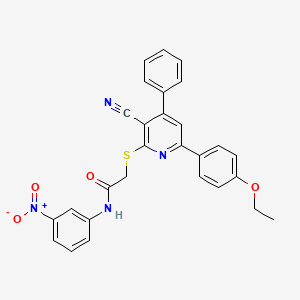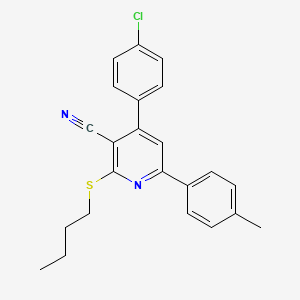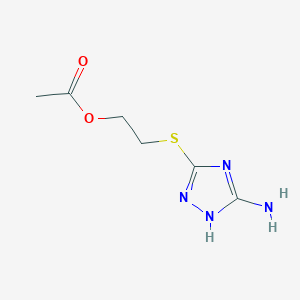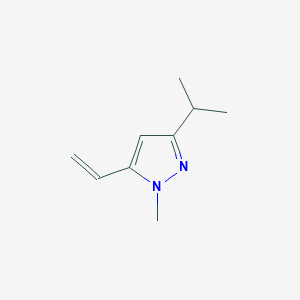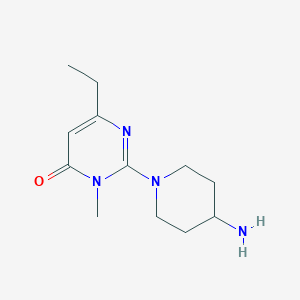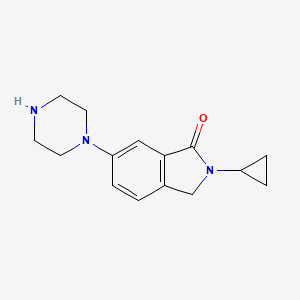
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole is a chemical compound known for its unique structure and properties It features a pyrazole ring substituted with a 2-chloroethyl group and a 2,4-dichlorophenyl group
Métodos De Preparación
The synthesis of 1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 2,4-dichlorobenzaldehyde.
Formation of Intermediate: The reaction between 2-chloroethylamine and 2,4-dichlorobenzaldehyde forms an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.
The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole can be compared with similar compounds, such as:
1-(2-Chloroethyl)-3-(2,4-dichlorophenyl)-1H-pyrazole: Similar structure but different substitution pattern on the pyrazole ring.
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9Cl3N2 |
|---|---|
Peso molecular |
275.6 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-5-(2,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C11H9Cl3N2/c12-4-6-16-11(3-5-15-16)9-2-1-8(13)7-10(9)14/h1-3,5,7H,4,6H2 |
Clave InChI |
LWRUDKCNRVQQQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NN2CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


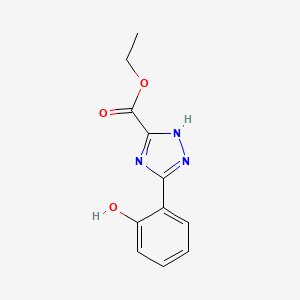
![2-Chlorobenzo[d]oxazol-7-amine](/img/structure/B11776430.png)

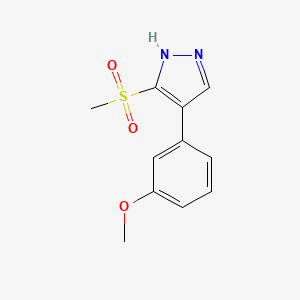
![3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine](/img/structure/B11776438.png)
